3-Thia-6-azabicyclo[3.2.1]octan-7-one
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Overview
Description
3-Thia-6-azabicyclo[3.2.1]octan-7-one is a heterocyclic compound characterized by a bicyclic structure containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-6-azabicyclo[3.2.1]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an azabicyclo[3.2.1]octane derivative, followed by oxidation to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Thia-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Thia-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thia-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with similar structural features but lacking the sulfur atom.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound, often found in tropane alkaloids
Uniqueness
3-Thia-6-azabicyclo[3.2.1]octan-7-one is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
3-thia-6-azabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZZEPHCBJSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC1NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156596-84-8 |
Source
|
Record name | 3-thia-6-azabicyclo[3.2.1]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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